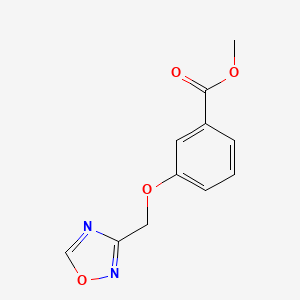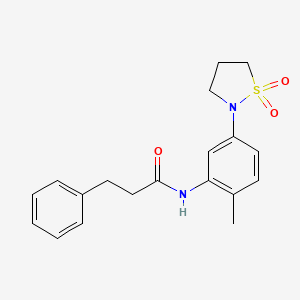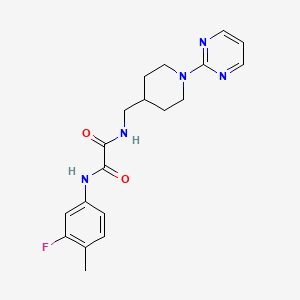![molecular formula C22H28N4O2 B2996692 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide CAS No. 1797710-72-5](/img/structure/B2996692.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phosphodiesterase Inhibition and Antihypertensive Activity
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, which include compounds structurally similar to the specified chemical, have shown specific inhibition of cGMP-specific (type V) phosphodiesterase. These inhibitors display enzymatic and cellular activity and possess in vivo oral antihypertensive activity. The presence of a propoxy group at the 2-position of the phenyl ring is essential for this activity, and modification at the 5-position allows for a wide range of functional groups, leading to compounds with both high levels of activity and metabolic stability. Among these compounds, some displayed outstanding in vivo activities and good metabolic stabilities (B. Dumaitre & N. Dodic, 1996).
Cognitive Impairment Treatment
Research on 3-aminopyrazolo[3,4-d]pyrimidinones has led to the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1), with one clinical candidate, ITI-214, showing promise for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other CNS disorders. These compounds were designed and synthesized, demonstrating picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and efficacy in vivo (Peng Li et al., 2016).
Antitumor and Antimicrobial Activities
Enaminones and their derived compounds, including N-arylpyrazole-containing enaminones, have shown significant antitumor and antimicrobial activities. These compounds, through their novel synthetic routes, have displayed inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments like 5-fluorouracil. Additionally, some of these compounds have demonstrated antimicrobial activities against various pathogens (S. Riyadh, 2011).
Xanthine Oxidase Inhibition
Compounds such as 4-hydroxypyrazolo[3,4-d]pyrimidine (B.W. 56-158: HPP) are potent inhibitors of xanthine oxidase, an enzyme involved in the metabolic pathway of uric acid. Initially used to suppress oxidation in leukemia treatments, these inhibitors have been found to lower serum and urine uric acid concentrations, leading to their application in treating gout (A. P. Hall, V. Holloway, & J. Scott, 1964).
Propriétés
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-(4-propoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-3-13-28-20-9-6-18(7-10-20)8-11-22(27)23-12-4-5-19-15-24-21-14-17(2)25-26(21)16-19/h6-7,9-10,14-16H,3-5,8,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZOIVLCFASMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)
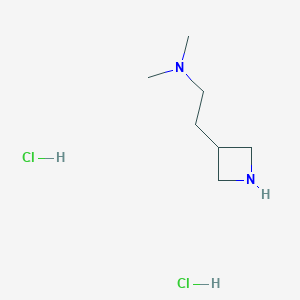
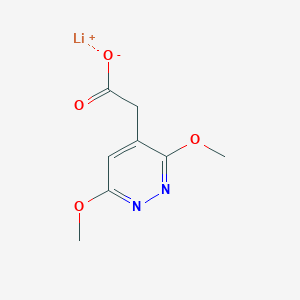
![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)
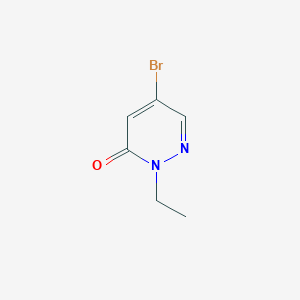
![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2996620.png)


![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2996627.png)
